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For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive, step-by-step guide for the production of high-titer

lentivirus using 293FT cells. The protocols outlined below are intended for research and

development applications, offering detailed methodologies for cell culture, transfection, and

viral harvest.

Introduction
Lentiviral vectors are a powerful tool in molecular biology and gene therapy, enabling the stable

integration of genetic material into the genome of both dividing and non-dividing mammalian

cells.[1][2][3] The production of these vectors is commonly achieved through the transient

transfection of a packaging cell line, such as 293FT, with a set of plasmids that together

provide all the necessary components for viral particle assembly.[2][4] 293FT cells, a fast-

growing variant of the Human Embryonic Kidney (HEK) 293 cell line that stably expresses the

SV40 large T antigen, are highly amenable to transfection and are a robust choice for

producing high titers of recombinant lentivirus.[5][6]

This guide details a reliable workflow for lentivirus production in 293FT cells, covering critical

steps from the maintenance of the packaging cell line to the final collection of viral particles.
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Successful lentivirus production relies on the co-transfection of three or four plasmids into the

293FT packaging cells.[2][7] These plasmids separate the viral components to enhance safety

by making the resulting viral particles replication-incompetent.[4][7]

Transfer Plasmid: This plasmid contains the gene of interest (or shRNA/sgRNA) flanked by

the long terminal repeats (LTRs), which are necessary for integration into the host cell

genome.[2]

Packaging Plasmid(s): These provide the essential viral proteins required for packaging the

viral RNA, including Gag, Pol, and Rev.[1][2] In second-generation systems, these are on a

single plasmid, while third-generation systems split them onto two plasmids for increased

safety.[2]

Envelope Plasmid: This plasmid encodes a viral envelope glycoprotein, most commonly the

vesicular stomatitis virus G-protein (VSV-G), which pseudotypes the virus, conferring a broad

tropism and enabling the infection of a wide variety of cell types.[2]

Experimental Protocols
I. Maintenance of 293FT Cells
The health and viability of the 293FT packaging cell line are critical for achieving high viral

titers.[8]

Culture Medium: DMEM with high glucose, supplemented with 10% Fetal Bovine Serum

(FBS), 4 mM L-glutamine, and 1% Penicillin-Streptomycin. For routine passaging, cells

should be maintained in this complete medium. However, for plating cells prior to

transfection, use media without antibiotics.[9]

Passaging: 293FT cells should be passaged when they reach 70-80% confluency.[6] A

typical split ratio is 1:8 to 1:10, reseeding at a density of approximately 10% confluency. It is

recommended to use cells with a low passage number (ideally below 15-20) for viral

production to ensure optimal performance.[8]

Seeding for Transfection: The day before transfection, seed the 293FT cells in 10 cm tissue

culture dishes at a density that will result in 70-75% confluency on the day of transfection.

[10] A typical seeding density is 3.8 x 10^6 to 9 x 10^6 cells per 10 cm dish.[8][11]
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II. Transfection of 293FT Cells
This protocol describes a common method using Polyethylenimine (PEI) for transfection. Ratios

and amounts may need to be optimized for different transfection reagents.[8]

Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is crucial for efficient

transfection.[8] The recommended ratio of plasmids can vary, but a common starting point for

a 10 cm dish is:

Packaging Plasmid (e.g., psPAX2): 10 µg

Envelope Plasmid (e.g., pMD2.G): 1 µg

Transfer Plasmid (containing your gene of interest): 10 µg

Transfection Complex Formation:

In a sterile tube, dilute the total plasmid DNA (21 µg in this example) in 500 µL of serum-

free medium (e.g., Opti-MEM).

In a separate sterile tube, dilute the transfection reagent (e.g., PEI at a 1:3 DNA to PEI

ratio, so 63 µg of PEI) in 500 µL of serum-free medium.[8]

Add the DNA solution to the transfection reagent solution, mix gently by pipetting, and

incubate at room temperature for 15-20 minutes to allow for complex formation.[11]

Transfection:

Gently add the DNA-transfection reagent complex dropwise to the 293FT cells in the 10

cm dish containing fresh culture medium.[9]

Swirl the plate gently to ensure even distribution of the complexes.

Incubate the cells at 37°C in a CO2 incubator.

III. Viral Harvest
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Medium Change: 12-18 hours post-transfection, carefully aspirate the medium containing the

transfection complexes and replace it with 10 mL of fresh, complete culture medium.[11]

First Harvest: At 48 hours post-transfection, collect the supernatant, which contains the

lentiviral particles, into a sterile conical tube.[11]

Second Harvest (Optional but Recommended): Add 10 mL of fresh complete medium to the

cells and incubate for another 24 hours. At 72 hours post-transfection, collect this second

batch of supernatant and pool it with the first harvest.[10][11]

Clarification: Centrifuge the collected supernatant at a low speed (e.g., 1,250 rpm for 5

minutes) to pellet any detached cells.[9]

Filtration: Filter the clarified supernatant through a 0.45 µm polyethersulfone (PES) filter to

remove any remaining cellular debris.[8][12]

Storage: The filtered viral supernatant can be used directly to transduce target cells or be

concentrated and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as

this can significantly reduce viral titer.[11]

Quantitative Data Summary
The following tables summarize key quantitative parameters for lentivirus production in 293FT

cells based on a 10 cm dish format.
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Parameter Recommended Value Source

Cell Seeding

293FT Cell Seeding Density 3.8 x 10^6 - 9 x 10^6 cells [8][11]

Confluency at Transfection 70-90% [10][12]

Transfection (PEI)

Total Plasmid DNA ~20-25 µg [8]

DNA:PEI Ratio (µg:µg) 1:3 [8]

Viral Harvest

First Harvest Time 48 hours post-transfection [11]

Second Harvest Time 72 hours post-transfection [11]

Expected Titer

Unconcentrated Supernatant 10^6 - 10^7 TU/mL [10]

Concentrated Virus Up to 10^10 TU/mL [10]

TU/mL: Transducing Units per milliliter
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Day 0: Preparation

Day 1: Transfection

Day 2: Incubation & Medium Change

Day 3-4: Viral Harvest

Downstream Processing

Seed 293FT cells in a 10 cm dish

Prepare plasmid mix (Transfer, Packaging, Envelope)

Form DNA-reagent complexes

Prepare transfection reagent (e.g., PEI)

Add complexes to 293FT cells

Change medium 12-18h post-transfection

Harvest supernatant at 48h

(Optional) Add fresh media and harvest at 72h

Clarify supernatant (centrifugation)

Filter virus (0.45 µm filter)

Store at -80°C or use fresh

(Optional) Concentrate virus

(Optional) Titrate virus

Click to download full resolution via product page

Caption: A step-by-step workflow for lentivirus production in 293FT cells.
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Lentiviral Vector System Components
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Caption: Plasmids required for lentivirus production in a packaging cell line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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